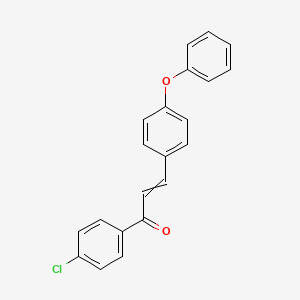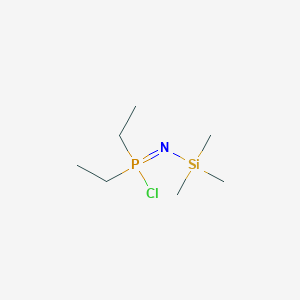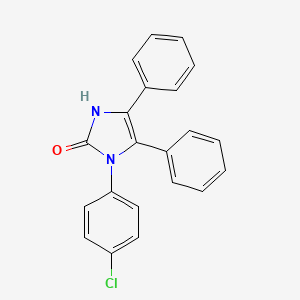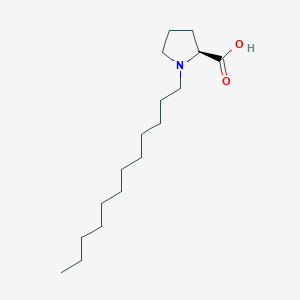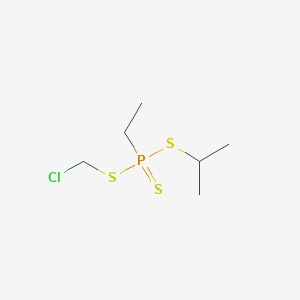
Chloromethyl propan-2-yl ethylphosphonotrithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl propan-2-yl ethylphosphonotrithioate is an organophosphorus compound with the chemical formula C6H14ClPS3. This compound is known for its unique structure, which includes a chloromethyl group, a propan-2-yl group, and an ethylphosphonotrithioate moiety. It is used in various chemical applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl propan-2-yl ethylphosphonotrithioate typically involves the reaction of chloromethyl propan-2-yl phosphine with sulfur and ethylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Chloromethyl propan-2-yl phosphine+Sulfur+Ethylphosphonic dichloride→Chloromethyl propan-2-yl ethylphosphonotrithioate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl propan-2-yl ethylphosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chloromethyl propan-2-yl ethylphosphonotrithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of chloromethyl propan-2-yl ethylphosphonotrithioate involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the phosphonotrithioate moiety can participate in coordination with metal ions. These interactions can modulate biological pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloromethyl propan-2-yl phosphine
- Ethylphosphonic dichloride
- Propan-2-yl ethylphosphonothioate
Uniqueness
Chloromethyl propan-2-yl ethylphosphonotrithioate is unique due to its combination of a chloromethyl group, a propan-2-yl group, and an ethylphosphonotrithioate moiety. This unique structure imparts distinct reactivity and functional properties, making it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
93630-21-8 |
|---|---|
Molekularformel |
C6H14ClPS3 |
Molekulargewicht |
248.8 g/mol |
IUPAC-Name |
chloromethylsulfanyl-ethyl-propan-2-ylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H14ClPS3/c1-4-8(9,10-5-7)11-6(2)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZBLNMTJDVBXPTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=S)(SCCl)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)



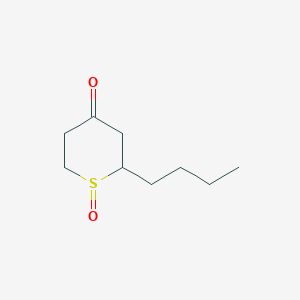
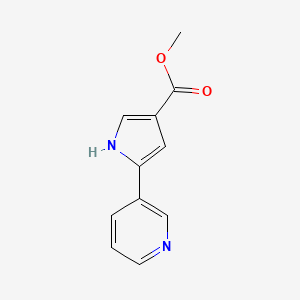
![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)

![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)

